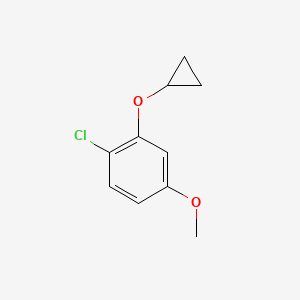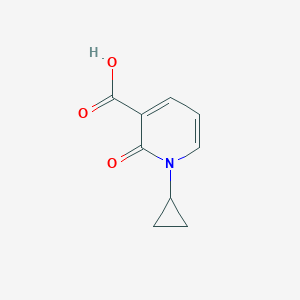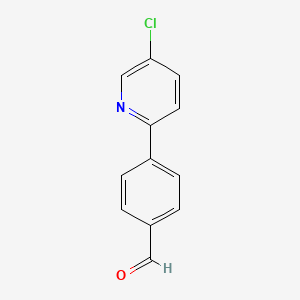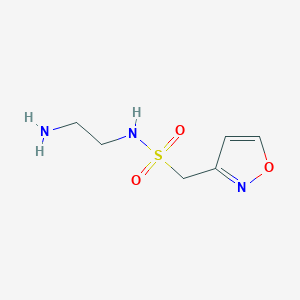![molecular formula C13H21NO2 B1490820 4-(2-氮杂双环[2.2.1]庚烷-2-基)环己烷-1-羧酸 CAS No. 2098102-60-2](/img/structure/B1490820.png)
4-(2-氮杂双环[2.2.1]庚烷-2-基)环己烷-1-羧酸
描述
“4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is C13H21NO2. The molecular weight is 223.31 g/mol. Further details about the molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” are not detailed in the available sources, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .科学研究应用
对映体纯类似物和衍生物的合成
该化合物及其类似物已被合成用于各种科学目的。例如,使用 Diels-Alder 反应合成了对映体纯的 2-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸,即 3-羟脯氨酸的类似物,展示了它们在生成药理学相关化合物方面的潜力 (Avenoza 等,2002)。类似地,已经报道了各种 2-氮杂双环类似物的实用合成,突出了它们在创建构象受限化合物中的效用,这些化合物可以用作药物开发中的支架 (Radchenko 等,2009)。
神经元烟碱受体配体的产生
已合成双环叔 α-氨基酸,包括 1-氮杂双环[2.2.1]庚烷-2-羧酸,用于产生神经元烟碱受体配体。这些化合物对于探索神经系统疾病的新治疗方法至关重要,证明了这种化学支架在神经科学研究中的相关性 (Strachan 等,2006)。
肽模拟物的开发
新型刚性双环脯氨酸类似物的立体选择性合成,例如 2-氮杂双环[2.2.1]庚烷-1-羧酸,促进了肽模拟物的构建。这些化合物对药物化学非常宝贵,使研究人员能够模仿肽结构和功能,可能产生新的治疗剂 (Grygorenko 等,2006)。
药理活性化合物的形式合成
研究还集中在构象受限 4-羟基脯氨酸的不对称合成及其在药理活性化合物形式合成中的应用,例如 (+)-表巴替丁,突出了该化合物在合成生物活性分子中的作用 (Avenoza 等,1999)。
生化分析
Biochemical Properties
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are crucial enzymes in cellular signaling pathways . These interactions are essential for regulating various cellular processes, including cell division and metabolism.
Cellular Effects
The effects of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PP1 and PP2A enzymes affects the phosphorylation state of various proteins, thereby altering cell signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for PP1 and PP2A enzymes, preventing them from dephosphorylating their target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter various cellular processes, including gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism.
Metabolic Pathways
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PP1 and PP2A enzymes affects the phosphorylation state of metabolic enzymes, thereby altering metabolic pathways . These changes can lead to variations in metabolite levels and overall metabolic activity within the cell.
Transport and Distribution
The transport and distribution of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h9-12H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFUIHLHNNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)






![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)



![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
